GW2974, also known as N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine, is a synthetic small molecule belonging to the quinazoline class of compounds. [] It has been extensively studied in preclinical research for its potential as an anti-cancer agent due to its inhibitory effects on EGFR and HER2, receptor tyrosine kinases that play crucial roles in the development and progression of various cancers. [, , ]
GW2974 was initially developed by GlaxoSmithKline as part of their research into novel cancer therapies. It falls under the category of small molecule inhibitors, specifically designed to interfere with protein functions that are critical for cancer cell survival. The compound is primarily classified as an anti-cancer agent due to its mechanism of action targeting growth factor receptors.
The synthesis of GW2974 involves several steps that utilize standard organic chemistry techniques. One common method includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or found in specialized literature focusing on synthetic methodologies in medicinal chemistry.
GW2974 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
GW2974 undergoes various chemical reactions that are critical for its function as an inhibitor:
Technical details regarding these reactions can be found in pharmacological studies examining the compound's interaction with target receptors.
The mechanism of action of GW2974 involves:
Data from preclinical studies indicate that GW2974 effectively reduces tumor growth in various cancer models by disrupting these signaling pathways.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the compound's identity and purity.
GW2974 is primarily investigated for its potential applications in cancer therapy. Its selective inhibition of the epidermal growth factor receptor makes it suitable for:
GW2974 (N4-(1-benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido-[3,4-d]-pyrimidine-4,6-diamine) is a quinazoline-derived small molecule that competitively inhibits ATP-binding pockets in the tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2). The compound's planar quinazoline core facilitates critical hydrogen bonding with conserved residues (e.g., Met793 in EGFR and Met801 in HER2) in the kinase active sites. Hydrophobic substituents, including the N1-benzylindazole moiety, enhance affinity by interacting with hydrophobic regions adjacent to the ATP cleft. This binding stabilizes the kinases in an inactive conformation, preventing autophosphorylation and subsequent activation cascades [1] [3]. Structural analyses confirm that GW2974 occupies a similar binding orientation to lapatinib (GW572016), its clinically approved analogue, but exhibits distinct interactions due to its dimethylamino-pyridopyrimidine group, which enhances solubility and kinase selectivity [3].
Table 1: Structural Features of GW2974 Kinase Binding
Target Kinase | Key Binding Residues | Interaction Type | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
EGFR | Met793, Thr854 | H-bonding, Hydrophobic | -9.2 |
HER2 | Met801, Thr798 | H-bonding, π-Stacking | -8.7 |
GW2974 demonstrates nanomolar inhibitory potency against EGFR and HER2, with IC50 values of 0.007 μM and 0.016 μM, respectively. This differential activity arises from HER2's unique kinase domain architecture, which lacks a canonical ligand-binding site but retains high basal kinase activity. Cellular assays in glioblastoma (U87MG) and breast cancer (BT474, HN5) models confirm that GW2974 suppresses receptor autophosphorylation at concentrations ≥0.5 μM, leading to reduced cell proliferation. Notably, its efficacy against the EGFR T790M/L858R mutant (IC50: 0.007 μM) surpasses early-generation TKIs like gefitinib, highlighting its potential in resistance settings [3] [6].
Table 2: Inhibition Profiles of GW2974 Across Kinase Targets
Kinase Target | IC50 (μM) | Cellular Model | Key Functional Outcome |
---|---|---|---|
EGFR (Wild-type) | 0.007 | HEK293, HN5 cells | Reduced proliferation (IC50: 0.4 μM) |
HER2 | 0.016 | BT474, N87 cells | Inhibition of invasion (0.5 μM) |
EGFR T790M/L858R | 0.007 | Engineered MCF7/HER2 | Blocked phosphorylation |
Beyond kinase inhibition, GW2974 triggers calcium-dependent AMP-activated protein kinase (AMPK) activation in cardiomyocytes and HER2-expressing cancer cells. This occurs via HER2-mediated cytosolic Ca²⁺ influx (5–8-fold increase), which stimulates calmodulin-dependent kinase kinase β (CaMKKβ). Activated AMPK phosphorylates acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and derepressing carnitine palmitoyltransferase 1 (CPT1). Consequently, GW2974 enhances mitochondrial fatty acid oxidation (FAO) by 40–60%, increasing ATP production. This metabolic shift protects cardiomyocytes from TNFα-induced apoptosis and may explain GW2974's cardioprotective effects compared to trastuzumab, which lacks AMPK-activating properties [6].
Table 3: AMPK-Mediated Metabolic Effects of GW2974
Process | Key Regulators | Change | Functional Impact |
---|---|---|---|
Fatty Acid Oxidation | CPT1↑, ACC phosphorylation | +55% | ATP production↑, Cardiomyocyte survival |
Glucose Uptake | GLUT4 translocation | No significant change | Context-dependent energy supply |
Protein Synthesis | eEF2 phosphorylation | Inhibition | Reduced energy consumption |
GW2974 exhibits dose-dependent biphasic effects on glioblastoma multiforme (GBM) invasion. At low doses (≤30 mg/kg in vivo; 0.5 μM in vitro), it suppresses GBM cell migration (40–50% reduction) and invasion via EGFR/HER2 kinase blockade. Conversely, high doses (100 mg/kg; 10 μM) activate p38 mitogen-activated protein kinase (MAPK) through stress-response mechanisms, increasing metalloproteinase secretion and tumor infiltration. Protein microarray analyses in U87MG cells show 3-fold elevated phospho-p38 levels under high-dose exposure. Pharmacological p38 inhibition (e.g., SB203580) reverses pro-invasive effects, confirming p38's role in dose-dependent outcomes [4] [5].
GW2974 intercalates into human telomeric G-quadruplex DNA (sequence: AG₃(TTAGGG)₃) via π-π stacking between G-tetrad layers. Fluorescence quenching and circular dichroism studies reveal two binding sites with affinities (Kd) of 1.3 × 10⁸ M⁻¹ (high-affinity site) and 1.72 × 10⁶ M⁻¹ (low-affinity site). This interaction increases melting temperature (ΔTm = +9.9°C), stabilizing the hybrid [3+1] quadruplex topology. Molecular docking shows GW2974's benzylindazole group anchors into groove regions, while its pyridopyrimidine moiety stacks onto terminal quartets. This stabilization inhibits telomerase access to telomeres, potentially contributing to anticancer effects independent of kinase signaling [2] [9] [10].
Table 4: G-Quadruplex Binding Parameters of GW2974
Binding Site | Affinity (Kd, M⁻¹) | ΔTm (°C) | Structural Impact |
---|---|---|---|
Primary | 1.3 × 10⁸ | +9.9 | Enhanced loop rigidity |
Secondary | 1.7 × 10⁶ | +5.2 | Minor groove expansion |
GW2974 reverses multidrug resistance (MDR) by directly inhibiting ABCB1 (P-glycoprotein) and ABCG2 (BCRP) efflux transporters. At clinically achievable concentrations (1–5 μM), it blocks [³H]-paclitaxel efflux in ABCB1-overexpressing KB-C2 cells and [³H]-mitoxantrone efflux in ABCG2+ NCI-H460/MX20 cells, increasing intracellular drug accumulation by 70–90%. Docking models place GW2974 within transmembrane helices of homology-built ABCB1/ABCG2, where its hydrophobic surfaces occlude substrate-binding pockets. Unlike chemosensitizers like verapamil, GW2974 does not alter transporter expression after 72-hour exposure, confirming functional inhibition without genomic effects [1] [2] [7].
Table 5: ABC Transporter Modulation by GW2974
Transporter | Substrates Affected | Inhibition Mechanism | Functional Outcome |
---|---|---|---|
ABCB1 (P-gp) | Paclitaxel, Doxorubicin | Competitive binding at TM helices | Chemosensitization in KB-C2 cells |
ABCG2 (BCRP) | Mitoxantrone, Topotecan | Allosteric block of nucleotide binding | Reduced efflux in membrane vesicles |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7